3,4,5-三甲氧基苯磺酰氯

货号 B2558496

CAS 编号:

39614-62-5

分子量: 266.69

InChI 键: MQSMMBMVEDEDQR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

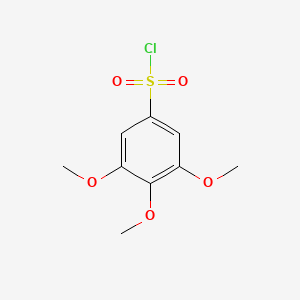

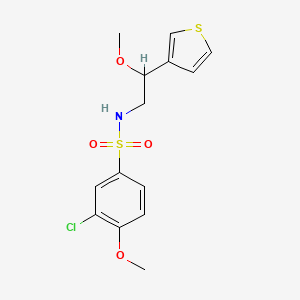

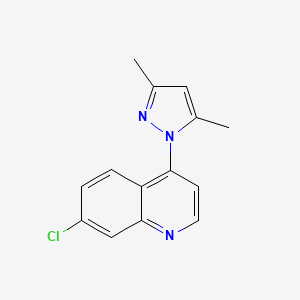

3,4,5-Trimethoxybenzenesulfonyl chloride, also known as TMSCl or TMS, is a chemical compound with the molecular formula C9H11ClO5S and a molecular weight of 266.69 .

Synthesis Analysis

The synthesis of 3,4,5-Trimethoxybenzenesulfonyl chloride and its derivatives has been reported in several studies . For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized for evaluation of antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzenesulfonyl chloride consists of a benzene ring substituted with three methoxy groups and a sulfonyl chloride group .科学研究应用

合成过程

- 3,4,5-三甲氧基苯磺酰氯在各种合成过程中被使用。例如,它参与了3,4,5-三甲氧基苄氯的合成,在ZnCl2/NaBH4体系中通过还原实现,随后对3,4,5-三甲氧基苄醇进行氯化(Wenbing, 2011)。

化学反应和化合物

- 这种化学物质在导致各种化合物形成的反应中起着关键作用。Vicente等人(1996年)的研究概述了它在碳-碳键形成和水溶性(2,3,4-三甲氧基-6-(乙氧甲基)苯基)钯(II)配合物的合成中的应用,这对与炔烃的反应和有机螺环的形成至关重要(Vicente等人,1996年)。

聚合物合成

- 在聚合物科学领域,这种化合物被用于修改聚合材料。Kricheldorf等人(1999年)描述了它在高支化聚(3,5-二羟基苯甲酸酯)的原位末端基团修饰中的应用(Kricheldorf et al., 1999)。

在生物系统中的应用

- 在关注生物系统中的应用时,相关化合物4-氟苯磺酰氯已被发现有效激活聚合载体的羟基,用于生物材料的共价连接,表明其在潜在治疗应用中的重要性(Chang et al., 1992)。

生物膜抑制和抗菌性能

- Abbasi等人(2020年)研究了这种化合物的某些衍生物的合成,揭示了它们对细菌菌株的显著生物膜抑制作用,突显了它在抗菌剂开发中的重要性(Abbasi et al., 2020)。

属性

IUPAC Name |

3,4,5-trimethoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO5S/c1-13-7-4-6(16(10,11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMMBMVEDEDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzene-1-sulfonyl chloride | |

Synthesis routes and methods I

Procedure details

3,4,5-Trimethoxybenzenesulfonyl chloride was synthesized from 3,4,5-trimethoxyaniline according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393. In this procedure the aniline was dissolved in concentrated hydrochloric acid and to the resulting mixture was added a solution of aqueous sodium nitrite at 0° C., the resulting mixture containing the desired diazonium salt was added at 5° C. to a saturated solution of sulfur dioxide in glacial acetic acid containing substoichiometric amount of cuprous chloride. The mixture was stirred at ambient temperature for 3 h, poured into cold water, and the product extracted with dichloromethane. The solvent was evaporated and the solid residue was recrystallized from hexanes.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

cuprous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzenesulfonyl chloride was synthesized from 3,4,5-trimethoxyaniline according to the procedure described in G. Pifferi and R. Monguzzi, Journal of Pharmaceutical Sciences, 1973, 62, 1393. In this procedure the aniline was dissolved in concentrated hydrochloric acid and to the resulting mixture was added a solution of aqueous sodium nitrite at 0° C., the resulting mixture containing the desired diazonium salt was added at 5° C. to a saturated solution of sulfur dioxide in glacial acetic acid containing substoichiometric amount of cuprous chloride. The mixture was stirred at ambient temperature for 3h, poured into cold water, and the product extracted with dichloromethane. The solvent was evaporated and the solid residue was recrystallized from hexanes.

[Compound]

Name

diazonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

cuprous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

3h

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Citations

For This Compound

9

Citations

Some new 3,4,5‐trimethoxybenzenesulfonamides were synthesized for biological screening. The intermediate 3,4,5‐tri‐methoxybenzenesulfonic acid was unequivocally prepared from …

Number of citations: 7

onlinelibrary.wiley.com

Gallic acid (GA) is a natural and potent antioxidant which stimulates cancer cell apoptosis. However, its therapeutic use is limited due to poor oral permeability. In order to increase GA’s …

Number of citations: 0

kosmospublishers.com

A series of 2‐substituted quinolin‐4‐yl‐benzenesulfonate derivatives were synthesized for the purpose of evaluating antiproliferative activity. Structure–activity relationships of the newly …

Number of citations: 10

chemistry-europe.onlinelibrary.wiley.com

Gallic acid (GA) is a naturally occurring polyphenol with a strong antioxidant capacity. GA stimulates the apoptosis of cancer cells, thereby suppressing cancer cell invasion. However, …

Number of citations: 3

iubmb.onlinelibrary.wiley.com

A CuI promoted sulfenylation of organozinc reagents with arylsulfonyl chlorides/PPh3 has been explored. This reaction proceeded smoothly through an alkyl/aryl radical (generated …

Number of citations: 20

pubs.rsc.org

A new bunch of aryl sulfonyl linked isoxazol-(pyridin-4-yl)pyrazolo [1,5-a]pyrimidine compounds (11a–j) have been designed, developed and their structure were characterized by …

Number of citations: 4

www.sciencedirect.com

1-Benzoyl-2-alkyl piperazines are strong inhibitors of Group I and II secreted PLA 2 s. An improvement of their activity was obtained by replacing the amide function by a sulfamide and …

Number of citations: 60

www.sciencedirect.com

During the screening of novel platelet-activating factor (PAF) antagonists, we found that 1-(6-methoxy-3, 4-dihydro-2-naphthoyl)-4-(3, 4, 5-trimethoxybenzyl) piperazine and its 4-(3, 4, 5-…

Number of citations: 24

www.jstage.jst.go.jp

Two series of novel benzoimidazole sulfonamides as combretastatin A-4 analogs were synthesized. The cytotoxicities of the title compounds were evaluated against five different cancer …

Number of citations: 5

www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)

![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)

![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)